molecular formula C25H26N2O6S B3671942 ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE CAS No. 297159-57-0

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3671942
CAS No.: 297159-57-0
M. Wt: 482.5 g/mol
InChI Key: SLJJKDFHUPUUGR-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-3-carboxylate derivative with a complex substitution pattern. Its molecular formula is C₂₅H₂₅N₃O₆S, and it features a thiophene core substituted at positions 2, 4, and 4. Key structural components include:

  • Position 5: A (2-methoxyphenyl)carbamoyl group.
  • Position 2: A 2-(4-methoxyphenyl)acetamido group.
  • Position 4: A methyl group.
  • Ethyl ester: At position 3.

The compound has a molecular weight of 519.55 g/mol, with 2 H-bond donors (amide NH groups) and 6 H-bond acceptors (carbonyl oxygens, methoxy groups) .

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-33-25(30)21-15(2)22(23(29)26-18-8-6-7-9-19(18)32-4)34-24(21)27-20(28)14-16-10-12-17(31-3)13-11-16/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJJKDFHUPUUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted thiophene carboxylates. Comparisons with structurally similar derivatives highlight the impact of substituents on physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) H-Bond Donors/Acceptors Key Features
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE (Target) C₂₅H₂₅N₃O₆S 519.55 2: Acetamido; 4: Me; 5: Carbamoyl 2 / 6 Dual methoxy phenyl groups; branched acetamido substituent
ETHYL 2-AMINO-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE C₁₆H₁₈N₂O₄S 334.40 2: NH₂; 4: Me; 5: Carbamoyl 2 / 5 Simpler structure with amino group at position 2
ETHYL 4-(BIPHENYL-4-YL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE C₂₈H₂₅NO₆S 527.57 2: Trimethoxybenzamido; 4: Biphenyl 1 / 6 Bulky biphenyl and electron-rich trimethoxy group at position 2

Key Observations :

  • The target compound has a higher molecular weight and more H-bond acceptors than the simpler analogue in , likely due to its acetamido and dual methoxy groups.
  • Compared to the biphenyl derivative in , the target lacks aromatic bulk but includes a flexible acetamido chain, which may enhance solubility .
Substituent Effects on Physicochemical Properties
  • Methoxy Groups : Both the target and its analogues () feature methoxy groups, which increase lipophilicity. However, the 4-methoxy group in the acetamido side chain (target) may enhance water solubility compared to purely aromatic substituents .
  • Acetamido vs.
  • Bulkiness : The biphenyl group in significantly increases molecular weight and steric hindrance, which could reduce metabolic clearance compared to the target compound .
NMR and Structural Analysis

demonstrates that NMR chemical shifts (e.g., regions A and B in Figure 6) can pinpoint substituent locations in similar compounds. For the target, the acetamido group at position 2 and carbamoyl at position 5 would likely cause distinct shifts in regions corresponding to protons near these substituents, differentiating it from analogues with amino or bulkier groups .

Predictive Modeling and Lumping Strategies

and highlight methods to predict properties of structurally related compounds:

  • Equation-Based Models : The target’s log P and solubility could be estimated using parameters from similar compounds, though its dual methoxy groups may require adjustments to existing models .
  • Lumping : The target might be grouped with other thiophene carboxylates in computational studies, assuming shared reactivity or degradation pathways due to the common core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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